molecular formula C16H11ClF2N2O2S B10957854 3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

3-chloro-N-(2-cyanocyclopent-1-en-1-yl)-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10957854
M. Wt: 368.8 g/mol
InChI Key: WABIGHZAMAOOQE-UHFFFAOYSA-N
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Description

3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzothiophene core.
  • Introduction of the chloro, cyano, and difluoromethoxy groups.
  • Coupling reactions to attach the carboxamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired products.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE include other benzothiophene derivatives with different substituents. Examples include:

  • 3-BROMO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(METHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
  • 3-IODO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(ETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 3-CHLORO-N-(2-CYANO-1-CYCLOPENTENYL)-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other benzothiophene derivatives.

Properties

Molecular Formula

C16H11ClF2N2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

3-chloro-N-(2-cyanocyclopenten-1-yl)-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClF2N2O2S/c17-13-10-5-4-9(23-16(18)19)6-12(10)24-14(13)15(22)21-11-3-1-2-8(11)7-20/h4-6,16H,1-3H2,(H,21,22)

InChI Key

WABIGHZAMAOOQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl)C#N

Origin of Product

United States

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